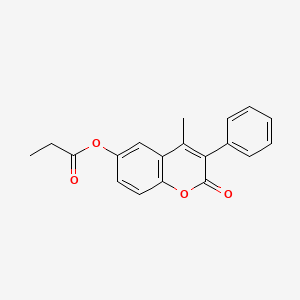
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate typically involves the reaction of 4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarin derivatives .
科学的研究の応用
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
作用機序
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 4-methyl-2-oxo-2H-chromen-7-yl propanoate
- 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Uniqueness
What sets 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate apart is its unique combination of a phenyl group and a propanoate ester, which may enhance its biological activity and make it a valuable compound for further research and development .
特性
分子式 |
C19H16O4 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
(4-methyl-2-oxo-3-phenylchromen-6-yl) propanoate |
InChI |
InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-16-15(11-14)12(2)18(19(21)23-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChIキー |
KMLMVRFMGDEMDY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


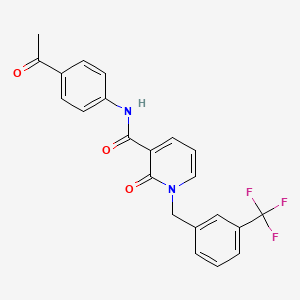
![N-(2-methylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253150.png)
![N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
![3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B11253155.png)
![(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
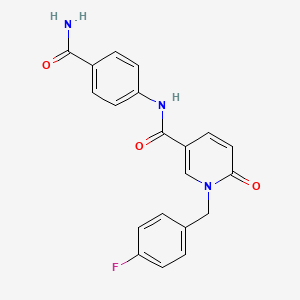
![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11253173.png)
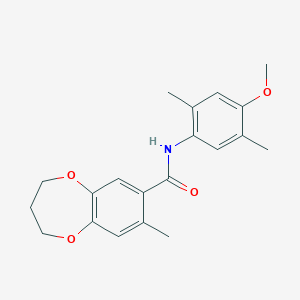
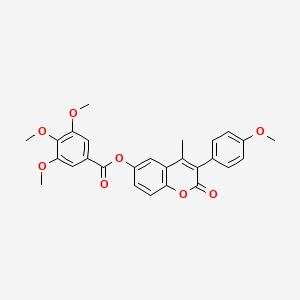
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
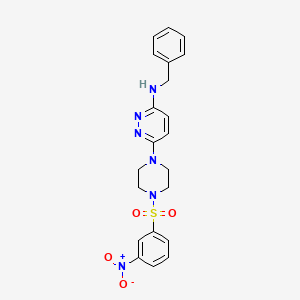
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
